{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid is a chemical compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring structure. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
oryzae (Xoo) . This suggests that these compounds may interact with bacterial cells, possibly disrupting essential cellular processes.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects , suggesting that these compounds may have a significant impact on bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The resulting oxadiazole ring is then further modified to introduce the pyridine and thioacetic acid groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: : The thioacetic acid group can be oxidized to a carboxylic acid.
Reduction: : The pyridine ring can be reduced to form a piperidine derivative.
Substitution: : The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : {[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thiocarboxylic acid}
Reduction: : Piperidine derivatives
Substitution: : Amine or alcohol derivatives of the oxadiazole ring
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: : Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid is compared to other similar compounds, such as:
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: : Similar oxadiazole structure but different functional groups.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: : Contains an additional furazan ring and amino group.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: : Multicyclic structure with nitro groups.
These compounds differ in their functional groups and structural complexity, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-6-12-10(16-13-6)7-2-3-8(11-4-7)17-5-9(14)15/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVHJNZTFWUENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.